2,4-Dibromo-5-(trifluoromethyl)aniline
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Overview
Description
2,4-Dibromo-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Br2F3N. It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to an aniline ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(trifluoromethyl)aniline typically involves the bromination of 5-(trifluoromethyl)aniline. One common method includes the reaction of 5-(trifluoromethyl)aniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form 2,4-dibromo-5-(trifluoromethyl)benzene.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted anilines or thiols.
Oxidation: Nitro or nitroso derivatives.
Reduction: Dibromo-trifluoromethylbenzene.
Scientific Research Applications
2,4-Dibromo-5-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and trifluoromethyl group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-Bromo-5-(trifluoromethyl)aniline: Contains only one bromine atom, leading to variations in chemical behavior and uses[][6].
Uniqueness
2,4-Dibromo-5-(trifluoromethyl)aniline is unique due to the presence of both bromine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research and industrial applications[6][6].
Properties
IUPAC Name |
2,4-dibromo-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNHSKFNNUECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481220 |
Source
|
Record name | 2,4-Dibromo-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24115-24-0 |
Source
|
Record name | 2,4-Dibromo-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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